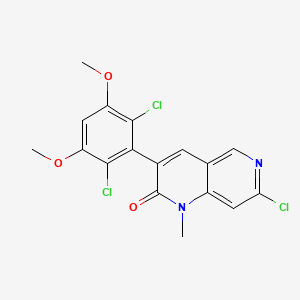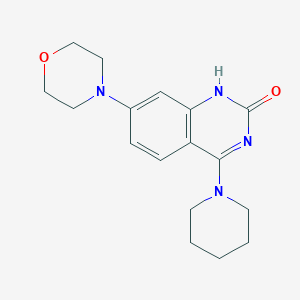
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one is a quinazolinone derivative with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one typically involves multiple steps, starting with the reaction of morpholine with piperidine to form the core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: Biologically, 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for studying biological processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making it a valuable compound for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a useful intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-Morpholinopiperidine
4-(2-Aminoethyl)morpholine
4-Methylmorpholine
4-(Dimethylamino)piperidine
8-Oxa-3-azabicyclo[3.2.1]octane
Uniqueness: 7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one stands out due to its unique combination of morpholine and piperidine moieties within the quinazolinone framework. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H22N4O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C17H22N4O2/c22-17-18-15-12-13(20-8-10-23-11-9-20)4-5-14(15)16(19-17)21-6-2-1-3-7-21/h4-5,12H,1-3,6-11H2,(H,18,19,22) |
Clé InChI |
KSRREYJBTBDYKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=O)NC3=C2C=CC(=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



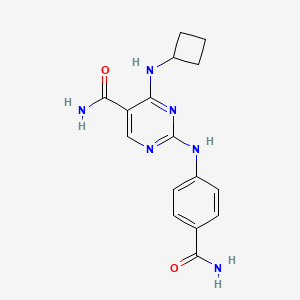
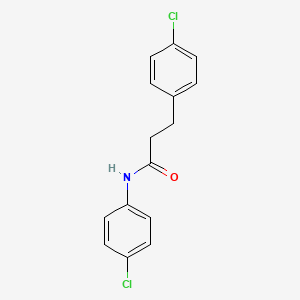

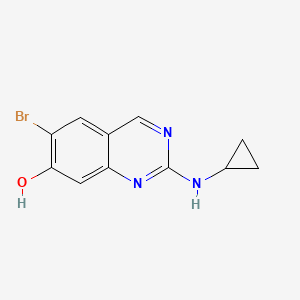
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)

![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)


